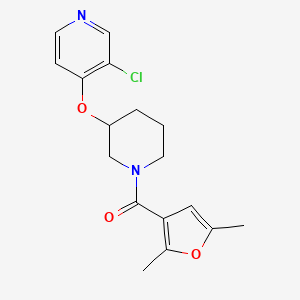

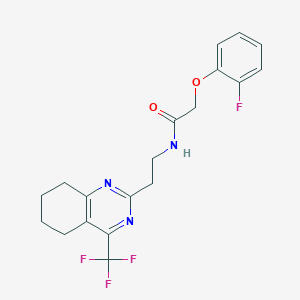

![molecular formula C14H14ClN5 B2821629 2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1203318-13-1](/img/structure/B2821629.png)

2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines, a related class of compounds, have been synthesized through various methods . For instance, one method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications

Antimicrobial Applications

Pyrimidines, including the compound , have been found to have widespread therapeutic applications, including antimicrobial properties . They have been used in the development of drugs to combat various microbial infections.

Antimalarial Applications

Pyrimidine derivatives have also been used in the development of antimalarial drugs . Their structural diversity and synthetic accessibility make them ideal candidates for drug development in this area.

Antiviral Applications

The antiviral properties of pyrimidines have been explored in drug discovery . They have been used in the development of drugs to treat various viral infections.

Anticancer Applications

Pyrimidines have had a major impact in drug discovery therapeutics, including anticancer treatments . They have been used in the development of drugs to treat various types of cancer.

Anti-inflammatory Applications

Pyrimidines have been found to have anti-inflammatory properties . They have been used in the development of drugs to treat various inflammatory conditions.

Neurological Disorder Treatment

Pyrimidines have been used in the treatment of neurological disorders . Their broad biological activity makes them suitable for the development of drugs to treat these conditions.

Chronic Pain Management

Pyrimidines have been used in the management of chronic pain . They have been used in the development of drugs to manage pain in chronic conditions.

Diabetes Mellitus Treatment

Pyrimidines have been used in the treatment of diabetes mellitus . They have been used in the development of drugs to manage this condition.

Future Directions

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including protein kinases , which play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for cellular signaling processes .

Biochemical Pathways

Pyrimidine derivatives have been reported to inhibit the synthesis of nucleic acids dna or rna or both , which are essential for cell multiplication and growth .

Result of Action

Some pyrimidine derivatives have shown excellent anticancer activity against cell lines, leading to cell death by apoptosis .

properties

IUPAC Name |

[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)9(2)13(19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBRBPXKWXSVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NN)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)

![4-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2821555.png)

![2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2821556.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine](/img/structure/B2821564.png)

![Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2821569.png)